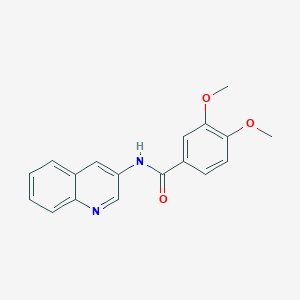

3,4-Dimethoxy-N-quinolin-3-yl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-quinolin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-8-7-13(10-17(16)23-2)18(21)20-14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOBDUZFFVDFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Construction of the Benzamide (B126) Moiety

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. These can be broadly categorized into direct amide formation and coupling agent-mediated reactions.

Amide Formation Reactions

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that typically requires high temperatures, which can be incompatible with sensitive functional groups. libretexts.org A common laboratory-scale approach involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride. For instance, the Schotten-Baumann reaction utilizes an acyl chloride in the presence of a base to acylate the amine. tifr.res.in This method is effective but generates stoichiometric amounts of acidic byproducts that must be neutralized. tifr.res.in

Modern methods often employ catalysts to facilitate the direct amidation of carboxylic acids and amines under milder conditions. Boron-based reagents, such as boric acid and its derivatives like B(OCH₂CF₃)₃, have been shown to be effective catalysts for this transformation, allowing the reaction to proceed at lower temperatures. acs.orgyoutube.com

Coupling Reactions

The most prevalent strategy for constructing benzamides in medicinal chemistry involves the use of coupling reagents that activate the carboxylic acid component, rendering it susceptible to nucleophilic attack by the amine. nih.govgrowingscience.com These reagents are particularly useful for coupling electron-deficient amines or sterically hindered substrates. nih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). libretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and improve yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov The HOBt ester formed in situ is less prone to racemization and side reactions than the O-acylisourea. nih.gov

Other classes of coupling reagents include phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). growingscience.com These reagents are known for their high efficiency and are frequently employed in solid-phase peptide synthesis, a field that heavily relies on robust amide bond formation. researchgate.net

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Additive | Typical Solvent | Key Features |

|---|---|---|---|

| EDC | HOBt, DMAP | DMF, DCM | Water-soluble byproducts, widely used. nih.gov |

| DCC | HOBt, DMAP | DCM, THF | Forms insoluble dicyclohexylurea byproduct. libretexts.org |

| HATU | DIPEA, Et₃N | DMF, NMP | Highly efficient, suitable for difficult couplings. nih.govgrowingscience.com |

| BOP | DIPEA, Et₃N | DMF | Effective but produces carcinogenic HMPA byproduct. |

Approaches for the Incorporation of the Quinoline (B57606) System

The quinoline scaffold is a privileged structure in medicinal chemistry, and its synthesis and functionalization have been extensively studied. nih.govnih.gov The incorporation of this moiety into the target molecule can be achieved either by modifying a pre-existing quinoline ring or by constructing the quinoline system from acyclic precursors.

Functionalization of Pre-existing Quinoline Scaffolds (e.g., C-H Activation, N-Oxidation)

Direct functionalization of the quinoline core via C-H activation has emerged as a powerful and atom-economical strategy. nih.govacs.orgnih.govrsc.org This approach avoids the need for pre-functionalized starting materials and often employs transition metal catalysts, such as palladium, rhodium, or ruthenium, to selectively activate specific C-H bonds. nih.govacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.gov

Quinoline N-oxides are versatile intermediates for the functionalization of the quinoline ring. researchgate.netsioc-journal.cn The N-oxide group activates the heterocyclic ring towards both electrophilic and nucleophilic attack. For example, it directs C-H functionalization to the C2 and C8 positions. acs.orgresearchgate.netrsc.org The N-oxide can be introduced by oxidation of the parent quinoline and can be subsequently removed by deoxygenation after the desired functionalization has been achieved. researchgate.net Photochemical rearrangement of quinoline N-oxides can also lead to other heterocyclic systems, such as N-acylindoles. nih.gov

De Novo Quinoline Ring Synthesis

Classical methods for the synthesis of the quinoline ring system often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. These named reactions provide access to a wide range of substituted quinolines. nih.govpharmaguideline.comiipseries.orgrsc.org

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent cyclization and oxidation. pharmaguideline.comiipseries.org

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comrsc.org This method is highly versatile and can be catalyzed by either acids or bases. mdpi.com

Pfitzinger Synthesis: In this reaction, isatin (B1672199) is heated with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid, which can be subsequently decarboxylated. pharmaguideline.comrsc.org

Modern variations of these classical syntheses often employ microwave irradiation or new catalytic systems to improve yields and reaction times. nih.govmdpi.com

Table 2: Classic De Novo Quinoline Syntheses

| Synthesis Name | Reactants | Key Features |

|---|---|---|

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Harsh reaction conditions, often low yields. pharmaguideline.comiipseries.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Versatile, acid or base catalyzed. pharmaguideline.comrsc.org |

| Pfitzinger | Isatin, α-methylene carbonyl, base | Forms quinoline-4-carboxylic acids. pharmaguideline.comrsc.org |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Can produce complex mixtures. iipseries.org |

| Combes | Aniline, 1,3-dicarbonyl compound | Acid-catalyzed cyclization of a β-amino enone. iipseries.org |

Synthetic Routes to 3,4-Dimethoxy-N-quinolin-3-yl-benzamide and its Analogues

The synthesis of this compound would typically involve the coupling of 3,4-dimethoxybenzoic acid (or a reactive derivative) with 3-aminoquinoline (B160951).

A general synthetic approach would be the amidation of 3,4-dimethoxybenzoic acid with 3-aminoquinoline using standard peptide coupling reagents. For example, EDC in the presence of HOBt and a base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF) would be a suitable choice. nih.gov Alternatively, converting 3,4-dimethoxybenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with 3-aminoquinoline in the presence of a base like pyridine (B92270) or triethylamine, would also yield the target compound. tifr.res.in

The synthesis of analogues can be achieved by varying the substitution patterns on either the benzoyl or the quinoline moiety. For instance, a variety of substituted benzamides linked to a quinoline scaffold have been synthesized for biological evaluation. nih.govmdpi.com In one study, a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) were prepared. nih.govmdpi.com The final amide bond formation in this synthesis was achieved by coupling a substituted benzoic acid with a substituted aniline. nih.gov

Another example involves the synthesis of quinazolinone derivatives, which are structurally related to quinolines. In this work, 2-amino-5-chlorobenzamide (B107076) was reacted with 3,4-dihydroxybenzaldehyde (B13553) to form a quinazolinone core. nih.gov While not a direct analogue, this demonstrates the modularity of synthetic approaches in building complex heterocyclic systems.

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide showcases a strategy where the quinoline core is first functionalized before the benzamide group is introduced. researchgate.net This multi-step process involved N-oxidation of 4,7-dichloroquinoline, followed by C2-amidation and a subsequent nucleophilic aromatic substitution at C4. researchgate.net This highlights the importance of strategic planning in the synthesis of complex quinoline derivatives.

Table 3: Examples of Synthetic Routes to Quinoline-Benzamide Analogues

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted benzoic acids, Substituted anilines | Coupling agents (e.g., HATU, EDC/HOBt) | Quinoline-linked benzamides | nih.govmdpi.com |

| 4,7-dichloroquinoline | m-CPBA, Benzamide, Morpholine | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | researchgate.net |

| 2-amino-5-chlorobenzamide, 3,4-dihydroxybenzaldehyde | Reflux in DCM/acetonitrile | Quinazolinone derivative | nih.gov |

| 8-aminoquinoline, Substituted sulfonyl chlorides | Microwave, pyridine | 8-Sulfonamidoquinolines | acs.org |

Biological Activity Spectrum and Mechanistic Investigations

Antimicrobial Activities

Modulation of Multidrug Efflux Pumps

There is no available scientific literature detailing the activity of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide as a modulator of multidrug efflux pumps. Research on quinoline (B57606) derivatives has shown potential for efflux pump inhibition, a mechanism crucial for overcoming antimicrobial resistance, but this specific compound has not been identified or tested in such studies.

Anti-inflammatory Activities (e.g., Cyclooxygenases (COX) and Lipoxygenases (LOX) Inhibition)

No studies were found that investigate the anti-inflammatory properties of this compound, specifically concerning its potential to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. While various benzamide (B126) and quinoline-based compounds have been explored as anti-inflammatory agents, data for this particular molecule is absent from the current body of scientific publications.

Other Biological Activities (e.g., α-Glucosidase Inhibition, MurE Synthetase Inhibition, Superoxide (B77818) Production Inhibition)

Investigations into other potential biological activities of this compound are also not present in the available literature. Specifically, there is no data on its capacity for:

α-Glucosidase Inhibition: A target for managing diabetes.

MurE Synthetase Inhibition: A target for developing novel antibacterial agents.

Superoxide Production Inhibition: A mechanism relevant to mitigating oxidative stress.

Structure Activity Relationship Sar Investigations

Influence of Substituent Nature and Position on the 3,4-Dimethoxybenzoyl Moiety

The 3,4-dimethoxybenzoyl fragment is a key structural element, and its substitution pattern significantly modulates biological activity. Research on related benzamide (B126) and benzohydrazide (B10538) structures has demonstrated that both the presence and position of substituents on this phenyl ring are crucial.

In a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxy substitution was a foundational component for achieving antimicrobial activity. tandfonline.com Further studies on analogous structures have shown that the dialkoxyphenyl substitution pattern is highly favorable for both activity and cytotoxicity profiles. mdpi.com For instance, in a series of 1,2,5-oxadiazole derivatives, compounds featuring a 3-ethoxy-4-methoxyphenyl or a 4-ethoxy-3-methoxy moiety exhibited the highest antiplasmodial activity. mdpi.com This highlights the positive impact of having two adjacent alkoxy groups on the phenyl ring.

Quantitative structure-activity relationship (QSAR) studies on other benzamide derivatives, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, have provided further insights. nih.gov These studies revealed that while the 2,6-dimethoxy substitution was optimal in that specific series, the electronic and steric properties of substituents on the benzoyl ring are critical determinants of activity. nih.govresearchgate.net For example, introducing small, hydrophobic, and electron-withdrawing groups at the ortho positions can be favorable for activity in some benzoylphenylurea (B10832687) (BPU) insecticides, a related class of compounds. researchgate.net Conversely, bulky substituents are often detrimental to activity. nih.gov

The following table summarizes the impact of substitutions on the benzoyl moiety in related compound series.

| Compound Series | Substitution on Benzoyl Ring | Observation on Activity |

| 1,2,5-Oxadiazoles | 3-ethoxy-4-methoxy | High antiplasmodial activity. mdpi.com |

| 1,2,5-Oxadiazoles | 4-ethoxy-3-methoxy | High antiplasmodial activity. mdpi.com |

| Benzoylphenylureas | 2,6-F₂ | Optimal for BPU activity, but detrimental for thiadiazole analogs. nih.gov |

| 5-Benzoylamino-3-phenylisoxazoles | 2,6-dimethoxy | Foundational for chitin (B13524) synthesis inhibition in the studied series. nih.gov |

Impact of Substitutions on the Quinoline (B57606) Ring

The quinoline scaffold is a "privileged" structure in medicinal chemistry, and modifications to this ring system profoundly affect the compound's biological profile. mdpi.com The position of attachment to the benzamide and the nature of substituents on the quinoline ring are key factors.

Structure-activity relationship studies have consistently shown that the antimicrobial activity of quinoline molecules depends on the nature and spatial arrangement of peripheral substituents. researchgate.net For many quinolone antibacterials, variations at the C-5, C-6, and C-7 positions of the quinoline ring are particularly important for potency. researchgate.net The introduction of different heterocyclic rings at the C-3 position of the quinoline core has also been explored to generate molecular hybrids with diverse antimicrobial properties. researchgate.net

In one study, adding a quinoline structure to the natural product Bakuchiol did not increase its anti-inflammatory activity but did significantly lower its toxicity. nih.gov This demonstrates that the quinoline moiety can also modulate the safety profile of a molecule. The electronic nature of substituents is also critical; for example, the presence of highly electronegative oxygen atoms in a substituent on the quinolinyl ring was suggested to contribute to high inhibitory potential against butyrylcholinesterase (BChE). nih.gov

The point of attachment of the quinolinyl group to the amide nitrogen is also a critical determinant of activity. While the lead compound features a 3-aminoquinoline (B160951) moiety, other isomers could lead to different spatial orientations and receptor interactions. In a series of quinoline-based iminothiazolines, the 3-aminoquinoline was used as a key building block to synthesize a potent elastase inhibitor. nih.gov

Role of the Amide Linkage and its Modifications

The amide bond serves as a crucial linker, connecting the dimethoxybenzoyl and quinoline moieties. Its properties, including planarity, hydrogen bonding capability, and metabolic stability, are central to the molecule's function. nih.gov The amide group's ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) allows it to form key interactions within a receptor's binding site. nih.gov

However, the amide bond is often susceptible to metabolic cleavage by proteases and amidases, which can limit a drug's bioavailability and duration of action. nih.gov Consequently, replacing the amide linkage with a bioisostere is a common strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.gov Bioisosteres are chemical groups that retain the essential functions of the original group while altering other properties.

Common amide bioisosteres include:

1,2,3-Triazoles: These heterocycles have been used to replace the amide bond in drug candidates to improve metabolic stability. nih.gov

Oxadiazoles (1,2,4- and 1,3,4-isomers): These are frequently used as amide replacements. They can mimic the planarity and dipole moment of an amide bond and have been shown to improve metabolic stability, membrane permeability, and bioavailability. nih.gov

Hydrazones: In the development of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the amide was effectively modified to a hydrazone linker, which was compatible with potent antimicrobial activity. tandfonline.com

Conformational Flexibility and Steric Effects

The three-dimensional shape and flexibility of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide are critical for its ability to adopt the correct orientation to bind to its biological target. The molecule's conformation is determined by the rotational freedom around the single bonds of the amide linker.

Theoretical and NMR-based conformational analyses of substituted benzamides have shown that they can exist as interconverting cis and trans conformers with respect to the carbonyl group and a substituent on the nitrogen atom. nih.gov The planarity of the amide bond and the torsional angle between the phenyl ring and the carbonyl group are key conformational parameters. nih.gov

Steric hindrance plays a significant role. The introduction of bulky substituents can restrict conformational freedom and may prevent the molecule from fitting into a receptor's binding pocket. nih.gov QSAR studies on chitin synthesis inhibitors showed that bulky substituents were detrimental to activity. nih.gov Similarly, the steric influence of substituents can even alter the course of chemical reactions used to synthesize these molecules, indicating their powerful effect on molecular interactions. beilstein-journals.org

Conversely, incorporating a degree of flexibility can be advantageous. In the design of bitopic ligands, a flexible scaffold can allow different parts of the molecule to interact optimally with both a primary (orthosteric) and a secondary (allosteric) binding site on a receptor. nih.gov This can lead to enhanced potency and selectivity. nih.gov

Electronic Properties and Their Correlation with Biological Activity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity and its ability to engage in intermolecular interactions. researchgate.net Density Functional Theory (DFT) calculations are frequently used to compute these properties and correlate them with biological activity. ijcce.ac.irijcce.ac.ir

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule and between the molecule and its receptor. jacsdirectory.comjacsdirectory.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. jacsdirectory.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). ijcce.ac.ir These maps are invaluable for predicting how a molecule will interact with a receptor through electrostatic and hydrogen bonding interactions. ijcce.ac.ir

Studies on quinoline and quinoxaline (B1680401) derivatives have successfully used these calculated electronic parameters to establish a relationship with their observed biological activities, aiding in the design of new, more potent compounds. researchgate.netijcce.ac.ir

Hydrophobic and Hydrogen Bonding Interactions in Receptor Binding

The binding of this compound to its target receptor is governed by a combination of non-covalent interactions. nih.govnih.gov Among these, hydrophobic interactions and hydrogen bonds are paramount for achieving high-affinity and selective binding. nih.govthescipub.com

Hydrogen Bonding: The amide linkage is a primary site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. nih.gov The nitrogen atoms within the quinoline ring can also act as hydrogen bond acceptors. mdpi.com These interactions are highly directional and play a crucial role in orienting the ligand correctly within the binding pocket. thescipub.com Molecular dynamics simulations have been used to study the nature and stability of intermolecular hydrogen bonds in benzamide and quinoline derivatives. mdpi.com

Optimizing both hydrogen bonding and hydrophobic interactions is a central goal in drug design. nih.govnih.gov Molecular docking simulations are a powerful tool used to predict the binding mode of a ligand and visualize these critical interactions, guiding the rational design of new analogs with improved efficacy. jacsdirectory.comresearchgate.net

Pre Clinical Evaluation Models and Findings

In vitro Biological Assays

Detailed experimental results for the in vitro biological evaluation of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide are not present in published research.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects (e.g., MTT, Sulforhodamine B (SRB) assays)

No studies reporting the use of MTT, SRB, or other similar cell viability assays to determine the antiproliferative or cytotoxic effects of this compound against any cancer cell lines were found.

Enzyme Inhibition Assays (e.g., Kinase assays, COX/LOX activity)

There is no available data from kinase inhibition assays or cyclooxygenase/lipoxygenase (COX/LOX) activity assays that would define the enzymatic inhibitory profile of this specific compound.

Microbiological Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Agar Well Diffusion)

No research was found that details the evaluation of this compound for antimicrobial activity. Consequently, data on its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against bacterial or fungal strains are not available.

Functional Assays (e.g., Superoxide (B77818) Production Inhibition)

There are no published findings from functional assays, such as those measuring the inhibition of superoxide production, to characterize the activity of this compound.

In vivo (Non-Human) Biological Evaluation

No studies detailing the in vivo biological evaluation of this compound in any non-human models were identified.

Preclinical Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical data corresponding to the compound "this compound" could be located. The search was conducted to find information pertaining to its evaluation in animal models for disease efficacy and its pharmacodynamic endpoints in non-human systems, as per the requested outline.

The performed searches for this specific chemical entity did not yield any results detailing its use in tumor xenograft models, animal models of microbial infection, or antimalarial models. Furthermore, no information was found regarding specific pharmacodynamic endpoints, such as target modulation or biomarker analysis, in non-human systems for "this compound."

While the broader classes of quinoline (B57606) and benzamide (B126) derivatives are subjects of extensive research in areas such as oncology and infectious diseases, and are often evaluated as kinase inhibitors, the data for the exact molecule specified in the request is not present in the accessed resources. It is possible that the compound is known under a different, proprietary designation not available in the public domain, or that detailed preclinical studies have not been published.

Due to the absence of specific data for "this compound," it is not possible to provide the detailed article as requested.

Computational and in Silico Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide with its potential biological targets.

Molecular docking simulations for quinoline (B57606) and benzamide (B126) derivatives have been successfully employed to investigate their binding affinity against various protein targets. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors have utilized docking to identify critical interactions. peerj.com The process involves preparing the 3D structures of the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's active site, scoring them based on binding energy. peerj.com

The interactions typically observed for such compounds include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the amide group are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic rings of the quinoline and benzamide moieties can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic systems can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In a study on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as selective COX-2 inhibitors, molecular docking was used to describe the interaction with active site residues. nih.gov Similarly, for this compound, docking could reveal key residues it interacts with, providing a structural basis for its activity.

Table 1: Potential Ligand-Target Interactions for this compound

| Interaction Type | Potential Interacting Groups of the Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amide N-H, Amide C=O, Quinoline N, Methoxy (B1213986) O | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His |

| Hydrophobic Interactions | Quinoline ring, Benzene ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Pi-Pi Stacking | Quinoline ring, Benzene ring | Phe, Tyr, Trp, His |

Pharmacophore Modeling for De Novo Design and Optimization

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore modeling is a powerful tool for designing new molecules or optimizing existing ones.

The process of pharmacophore modeling for a compound like this compound would typically involve:

Feature Identification: Identifying the key chemical features of the molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

Model Generation: Creating a 3D arrangement of these features based on a set of active molecules or the ligand-binding site of a target protein. dovepress.com

Virtual Screening: Using the generated pharmacophore model to search large chemical databases for novel compounds that match the required features.

De Novo Design: Designing new molecules from scratch by assembling fragments that fit the pharmacophore model.

For example, in a study on anti-influenza agents, a pharmacophore model was used to predict the inhibitory activity of 4-[(quinolin-4-yl)amino]benzamide derivatives against the PA-PB1 subunit of RNA polymerase. semanticscholar.org This demonstrates how pharmacophore modeling can guide the design of new, potentially more active, compounds based on the core structure of this compound.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Hydrogen Bond Acceptor | The oxygen atoms of the methoxy groups and the amide carbonyl, and the nitrogen of the quinoline ring. |

| Hydrogen Bond Donor | The nitrogen atom of the amide group. |

| Aromatic Ring | The quinoline and the dimethoxybenzene rings. |

| Hydrophobic Center | The aromatic rings and aliphatic portions of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.net This allows for the development of predictive models that can estimate the activity of new, unsynthesized compounds.

A QSAR study on a series of derivatives of this compound would involve:

Data Set: A collection of molecules with varying structural modifications and their corresponding measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, and electronic and steric parameters.

Model Building: Using statistical methods like multiple linear regression to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: Assessing the predictive power of the model using a separate test set of compounds. researchgate.net

For instance, a QSAR study on N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide as antiulcer agents successfully built a model with good predictive ability. researchgate.net Similarly, a QSAR analysis of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for chitin (B13524) synthesis inhibition revealed that hydrophobicity and steric factors were crucial for activity. nih.gov Such studies can provide valuable insights into which properties of the this compound structure are most important for its biological activity and guide further optimization.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This technique can be used to study the stability of the binding pose predicted by molecular docking and to understand the conformational changes that occur upon ligand binding.

An MD simulation of the this compound-target complex would involve:

System Setup: Placing the docked complex in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

Analysis: Analyzing the trajectory of the simulation to study parameters such as root-mean-square deviation (RMSD) to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov

MD simulations have been used to study the stability of complexes involving quinoline-based iminothiazoline analogues as elastase inhibitors. nih.gov Such simulations could reveal the key interactions that stabilize the binding of this compound to its target and provide insights into the mechanism of action at an atomic level.

Density Functional Theory (DFT) Calculations for Advanced Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of a compound like this compound.

Applications of DFT for this compound could include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity.

Reactivity Descriptors: Predicting sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Vibrational Analysis: Simulating the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

A study on dimethoxybenzene derivatives utilized DFT to analyze their properties, highlighting the impact of different functionals on the accuracy of electronic property predictions. nih.gov For this compound, DFT could provide a deeper understanding of its electronic properties and how they contribute to its biological activity.

Future Perspectives and Research Gaps

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

Future efforts will concentrate on the rational design of analogues of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide to improve its potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are crucial in this endeavor. By systematically modifying the quinoline (B57606) and benzamide (B126) moieties, researchers can elucidate the structural requirements for optimal activity. For instance, the position and nature of substituents on the quinoline ring can significantly influence biological effects. nih.gov

Computational modeling and molecular docking studies will be instrumental in predicting the binding affinities of newly designed analogues to their target proteins, such as protein kinases. nih.govscirp.org Kinases are pivotal targets in cancer therapy, and many small-molecule inhibitors feature quinoline or benzamide structures. nih.govresearchgate.net The goal is to design molecules that fit precisely into the ATP-binding pocket of a target kinase, minimizing off-target effects. semanticscholar.org

Below is a hypothetical SAR table illustrating how modifications could be explored:

| Interactive Data Table: Hypothetical SAR for Analogues | |||

| Analogue | R1 (Benzamide Ring) | R2 (Quinoline Ring) | Target Kinase IC₅₀ (nM) |

| Lead Compound | 3,4-Dimethoxy | Unsubstituted | [Hypothetical Value] |

| Analogue A | 3,4-Difluoro | Unsubstituted | [Predicted Improvement] |

| Analogue B | 3,4-Dimethoxy | 6-Chloro | [Predicted Improvement] |

| Analogue C | 3-Methoxy, 4-Hydroxy | Unsubstituted | [Predicted Change] |

Exploration of Novel Biological Targets and Polypharmacological Approaches

While kinase inhibition is a prominent application for quinoline derivatives, the therapeutic potential of this compound may extend to other biological targets. ontosight.ai Future research should explore its activity against a wider range of proteins implicated in diseases like malaria, tuberculosis, and various cancers. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest for treating complex diseases. nih.gov The quinoline scaffold is a well-established motif in the development of multi-target agents. nih.gov

Investigating the compound's effect on processes like autophagy, which is relevant in cancer and neurodegenerative diseases, could reveal new therapeutic avenues. nih.gov Quinoline-based antimalarials, for example, have been shown to inhibit autophagy, a mechanism that could be repurposed for oncology. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The traditional methods for synthesizing quinoline derivatives, such as the Skraup and Friedländer syntheses, often require harsh conditions and produce significant waste. researchgate.netiipseries.orgnih.gov A key research gap is the development of greener, more efficient synthetic routes to this compound and its analogues.

Modern synthetic chemistry offers several promising alternatives:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.net

Metal-catalyzed cross-coupling reactions: These provide efficient ways to functionalize the quinoline and benzamide rings. nih.gov

Flow chemistry: Continuous flow processes can offer better control, scalability, and safety compared to batch synthesis.

Use of greener solvents: Replacing hazardous solvents with water or bio-based alternatives is a critical goal. researchgate.net

These advanced methodologies will not only make the synthesis more environmentally friendly but also facilitate the rapid production of a diverse library of analogues for biological screening. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action. youtube.com

For example, mass spectrometry-based proteomics can identify the direct protein targets of the compound and reveal downstream changes in protein expression and signaling pathways. nih.gov Phosphoproteomics, in particular, can map the compound's impact on kinase signaling networks throughout the cell. nih.gov By analyzing how the compound alters the cellular landscape, researchers can uncover novel mechanisms, identify biomarkers for efficacy, and predict potential resistance mechanisms. youtube.com

Therapeutic Repurposing Potential for Existing Analogues

The vast chemical space occupied by quinoline-benzamide derivatives suggests a significant potential for therapeutic repurposing. Compounds that were initially synthesized for one purpose may show efficacy in entirely different diseases. The quinoline core is present in drugs used to treat a wide array of conditions, including malaria, bacterial infections, and cancer. nih.govontosight.aiontosight.ai

Future research should involve screening this compound and its existing analogues against a broad panel of disease models. For example, many quinoline derivatives exhibit anti-inflammatory, antiviral, and antimicrobial properties. nih.gov Given the structural similarities to compounds like quinoline-3-carboxamides, which have been investigated for autoimmune diseases, this could be a fruitful area of exploration. nih.gov Identifying new uses for existing molecules can significantly shorten the drug development timeline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dimethoxy-N-quinolin-3-yl-benzamide, and what reaction conditions are critical for yield optimization?

- Methodology: Multi-step synthesis typically involves coupling a 3,4-dimethoxybenzoyl chloride derivative with a quinolin-3-amine under Schotten-Baumann conditions. Key steps include:

- Amide bond formation: Use coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous DMF or THF .

- Protecting group strategies: Methoxy groups may require protection during acidic/basic conditions to avoid demethylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity .

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

- Techniques:

- NMR spectroscopy: and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline at δ 7.5–8.5 ppm) .

- HRMS: Exact mass analysis (e.g., [M+H] calculated for CHNO: 345.1234) .

- HPLC: Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water + 0.1% TFA) .

Q. What in vitro models are used for preliminary biological activity screening of this compound?

- Methods:

- Enzyme inhibition assays: Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .

- Cytotoxicity screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .

- Binding studies: Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. What strategies resolve challenges in regioselective functionalization of the quinoline moiety during synthesis?

- Solutions:

- Directed ortho-metalation: Use directing groups (e.g., sulfonyl) to install substituents at specific quinoline positions .

- Microwave-assisted synthesis: Reduces reaction time for heterocyclic ring formation (e.g., from 12 hours to 30 minutes) .

- Computational guidance: DFT calculations predict reactive sites for electrophilic substitution .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- QSAR approaches:

- Descriptor selection: Polar surface area, logP, and H-bond donors/acceptors correlate with membrane permeability .

- 3D pharmacophore modeling: Identifies critical interactions (e.g., methoxy groups enhance hydrophobic binding in kinase pockets) .

- In silico mutagenesis: Predicts activity changes upon substituting quinoline with isoquinoline or naphthyridine .

Q. What crystallographic methods determine the compound’s solid-state structure, and how does conformation impact activity?

- X-ray crystallography:

- Data collection: High-resolution (<1.0 Å) data using synchrotron radiation .

- Refinement: SHELXL refines disorder in methoxy groups and validates H-bonding networks (e.g., benzamide NH to quinoline N) .

- Conformational analysis: Torsion angles between benzamide and quinoline moieties influence binding to hydrophobic pockets .

Q. How are contradictions in biological activity data resolved across different assay systems?

- Case study: Discrepancies in IC values between enzyme assays and cell-based models may arise from:

- Membrane permeability: LogP adjustments (e.g., adding polar groups) improve cellular uptake .

- Metabolic stability: LC-MS/MS identifies metabolites (e.g., demethylated derivatives) that alter activity .

- Assay interference: Counter-screening against redox-sensitive assays (e.g., fluorescence quenching controls) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking:

- Target selection: Kinase domains (e.g., PDB 4Y0) provide templates for docking studies .

- Binding free energy: MM-GBSA calculations validate docking poses (e.g., ∆G = -9.2 kcal/mol for EGFR) .

- MD simulations: 100-ns trajectories assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å) .

Q. How is toxicity profiled in preclinical research, and what in vitro models prioritize safety?

- Toxicity screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.